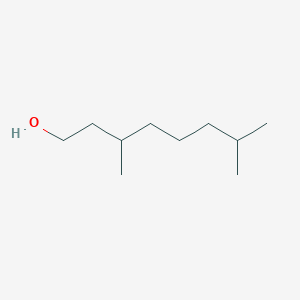

3,7-Dimethyloctan-1-ol

Description

Olfactory Receptor Interaction Mechanisms

3,7-Dimethyloctan-1-ol, also known as dihydrocitronellol, exhibits a distinctive waxy, rose-petal-like odor with green and citrus nuances. Its olfactory profile arises from structural features that optimize interactions with olfactory receptors. The molecule’s C10 carbon chain, with methyl groups at positions 3 and 7, creates a branched structure that enhances stability and solubility in lipid-rich environments, such as olfactory epithelial membranes. This structural configuration likely facilitates binding to specific odorant receptors, particularly those responsive to floral and citrus notes.

Mechanistic Insights :

- Hydrophobic Interactions : The long hydrocarbon chain (logP = 3.9) enables partitioning into lipid bilayers, increasing bioavailability to receptors.

- Polar Groups : The hydroxyl (-OH) group at position 1 contributes to hydrogen bonding with receptor residues, modulating binding affinity.

- Steric Effects : Methyl branches at positions 3 and 7 may sterically hinder binding to non-specific receptors, refining olfactory specificity.

Structure-Activity Relationships in Perfumery Formulations

The compound’s efficacy in perfumery stems from its stability and compatibility with fragrance matrices. Key structure-activity relationships (SARs) include:

Performance Parameters :

- Stability : Hydrogenation-derived saturation prevents oxidation, ensuring longevity in formulations.

- Tenacity : A 24-hour tenacity on blotter tests, attributed to its high boiling point (213°C) and low vapor pressure (<0.01 mmHg).

- Blending Synergy : Complements geraniol and citronellol in floral accords while reducing volatility.

Table 2: Physicochemical Properties Influencing Perfumery Use

Stabilization Strategies in Personal Care Product Matrices

This compound’s stability across diverse pH ranges and matrices is critical for cosmetic applications.

Matrix-Specific Stability :

- pH 3–14 : Maintains integrity in antiperspirants (pH 3.5), soaps (pH 10), and detergents (pH 11).

- Temperature Resistance : Flash point >87°C ensures safety in heated formulations.

- Photostability : No reported phototoxicity, validated via UV spectral analysis.

Formulation Approaches :

- Encapsulation : Microencapsulation in cyclodextrins to prevent oxidation.

- pH Buffering : Use of citric acid/sodium citrate buffers in acidic products.

Regulatory Challenges in Global Fragrance Compliance

Regulatory compliance requires adherence to international standards, including IFRA guidelines and REACH registration.

Key Regulatory Considerations :

- IFRA Restrictions : No concentration limits specified due to low human exposure (MOE >100 for toxicity endpoints).

- REACH Compliance : Registered under CAS 106-21-8; non-PBT (Persistent, Bioaccumulative, Toxic) classification.

- FEMA/GRAS Status : GRAS for flavor use (FEMA 2391); maximum use level 40 ppm.

Table 4: Regulatory Identifiers and Compliance Status

| Identifier | Value | Authority |

|---|---|---|

| CAS Number | 106-21-8 | IUPAC |

| FEMA Number | 2391 | FEMA |

| EINECS | 203-374-5 | EU |

| REACH Status | Registered | ECHA |

Propriétés

IUPAC Name |

3,7-dimethyloctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-9(2)5-4-6-10(3)7-8-11/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNCMAKCNVRZFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044360 | |

| Record name | 3,7-Dimethyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a sweet, rose-like odour | |

| Record name | 1-Octanol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7-Dimethyl-1-octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/412/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in most fixed oils and propylene glycol; insoluble in glycerol, 1 ml in 3 ml 70% alcohol (in ethanol) | |

| Record name | 3,7-Dimethyl-1-octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/412/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.826-0.842 | |

| Record name | 3,7-Dimethyl-1-octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/412/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

106-21-8, 1117-60-8, 68680-98-8, 1333-49-9 | |

| Record name | 3,7-Dimethyl-1-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrocitronellol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanol, 3,7-dimethyl-, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-3,7-Dimethyl-1-octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068680988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-Dimethyl-1-octanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octanol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octanol, dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7-Dimethyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyloctan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethyloctan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,7-DIMETHYL-1-OCTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPY9K1927C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-Dihydrocitronellol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Laboratory-Scale Synthetic Routes

The reduction of aldehydes represents the most straightforward method for synthesizing 3,7-dimethyloctan-1-ol in laboratory settings. 3,7-Dimethyloctanal, the precursor aldehyde, undergoes reduction using agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) in anhydrous solvents like tetrahydrofuran (THF). NaBH operates under milder conditions (0–25°C, atmospheric pressure) but requires protic solvents for optimal activity, whereas LiAlH achieves higher yields (>95%) at reflux temperatures (66°C in THF).

Table 1: Comparison of Reducing Agents for 3,7-Dimethyloctanal

| Reducing Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaBH | Ethanol | 25°C | 78 | 92 |

| LiAlH | THF | 66°C | 96 | 98 |

Selectivity challenges arise due to competing side reactions, such as over-reduction to alkanes or incomplete conversion. Quenching protocols involving careful addition of aqueous solutions (e.g., NHCl) mitigate these issues by stabilizing the alcohol product.

Industrial Catalytic Hydrogenation

Large-scale production relies on the hydrogenation of citronellal, a monoterpenoid aldehyde derived from citronella oil. This process employs heterogeneous catalysts like palladium on carbon (Pd/C) or nickel-based systems under hydrogen pressures of 10–50 bar. Pd/C catalysts achieve near-quantitative yields (>99%) at 80–120°C, while nickel catalysts operate cost-effectively at higher temperatures (150–200°C) but require longer reaction times (6–12 hours).

Table 2: Industrial Hydrogenation Parameters

| Catalyst | Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd/C | 30 | 100 | 3 | 99 |

| Ni | 50 | 180 | 8 | 94 |

Continuous-flow reactors enhance efficiency by minimizing catalyst deactivation and enabling real-time product separation. Recent advancements in reactor design have reduced energy consumption by 20% compared to batch systems.

Biocatalytic Synthesis

Enzymatic reduction using alcohol dehydrogenases (ADHs) offers a sustainable alternative. ADHs from Lactobacillus kefir and Rhodococcus ruber selectively reduce 3,7-dimethyloctanal to the (R)-enantiomer with enantiomeric excess (ee) >99%. Co-factor regeneration systems employing glucose dehydrogenase (GDH) ensure economic viability by recycling NADPH.

Table 3: Biocatalytic Performance Metrics

| Enzyme Source | ee (%) | Turnover Number | Productivity (g/L/h) |

|---|---|---|---|

| Lactobacillus kefir | 99.5 | 1,200 | 8.7 |

| Rhodococcus ruber | 99.2 | 980 | 7.2 |

Solvent and Reaction Optimization

Solvent choice critically impacts reaction kinetics and product isolation. Polar aprotic solvents (e.g., THF) enhance LiAlH activity, while non-polar solvents (e.g., hexane) improve phase separation in industrial hydrogenation. Microwave-assisted reactions have reduced synthesis times by 40% in lab-scale trials, though scalability remains challenging.

Applications De Recherche Scientifique

3,7-Dimethyloctan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its role as a pheromone in certain insect species.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of fragrances, flavors, and as a solvent in various chemical processes

Mécanisme D'action

The mechanism by which 3,7-Dimethyloctan-1-ol exerts its effects varies depending on its application. In biological systems, it may interact with specific receptors or enzymes, altering cellular processes. For instance, its antimicrobial activity could be due to the disruption of microbial cell membranes, leading to cell lysis and death .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in Preen Gland Waxes

(a) Phaeton lepturus (Tropic Bird)

- Primary Components : 2- and 4-methyl-substituted fatty acids esterified with unbranched alcohols.

- Key Differences : Lacks the 3,x-dimethyl branching pattern seen in 3,7-dimethyloctan-1-ol. Simpler wax composition with lower antimicrobial efficacy .

(b) Gavia stellata (Red-Throated Loon)

- Primary Components : Higher proportions of 3,x-dimethyl and 3,x,y-trimethyl-substituted acids and alcohols.

- Key Differences: Increased complexity in branching (e.g., 3,4,5-trimethyl alkanols) but reduced specificity against dermatophytes compared to this compound .

(c) Sula bassana (Gannet)

- Primary Components: Dominated by 3,x-dimethylalkanols (e.g., this compound) and 3-methyl-substituted fatty acids.

- Key Advantage : Superior antifungal activity against dermatophytes, with full inhibition observed at 0.1% concentration .

(a) 3,7-Dimethyloctan-3-ol (CAS 78-69-3)

- Structure : Tertiary alcohol with methyl groups at C-3 and C-5.

- Properties : Lower antimicrobial potency due to steric hindrance from the hydroxyl group at C-3. Primarily used as a fragrance intermediate .

(b) l-Dihydro Citronellol ((S)-3,7-Dimethyloctan-1-ol)

- Structure : Stereoisomer of this compound with a chiral center at C-3.

- Applications : Widely used in perfumery for its rosy scent. Comparable antimicrobial activity but less studied in biological systems .

(c) Citronellol Derivatives

Antimicrobial Efficacy Comparison

Table 1: Antimicrobial Activity of this compound vs. Analogues

Table 2: Structural and Functional Features

Mechanistic Insights and Structure-Activity Relationships

- Position of Methyl Groups : Methyl substitution at C-3 enhances lipid solubility, facilitating membrane disruption in pathogens .

- Hydroxyl Group Placement : Primary alcohols (e.g., this compound) show higher activity than secondary or tertiary analogues due to better penetration .

- Chain Length : C10 chain optimizes hydrophobicity for microbial membrane interaction without compromising solubility .

Activité Biologique

3,7-Dimethyloctan-1-ol, also known as 3,7-dimethyl-1-octanol, is a branched-chain alcohol that has garnered attention for its diverse biological activities. This article delves into its chemical properties, synthesis methods, biological effects, and potential applications in various fields, including medicine and industry.

Chemical Structure:

- Molecular Formula: C₁₀H₂₂O

- Molecular Weight: 158.29 g/mol

Synthesis Methods:

The synthesis of this compound can be achieved through:

- Reduction of Aldehydes: The compound is commonly synthesized by reducing 3,7-dimethyloctanal using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in inert solvents such as tetrahydrofuran (THF) under controlled conditions.

- Hydrogenation: Industrially, it can be produced via hydrogenation of 3,7-dimethyloctanal using metal catalysts like palladium on carbon (Pd/C) under high pressure.

Biological Activities

This compound exhibits a range of biological activities that have been investigated in various studies:

1. Antimicrobial Properties:

Research indicates that this compound possesses antimicrobial activity against several microorganisms. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent .

2. Antioxidant Activity:

In vitro assays have shown that this compound exhibits significant antioxidant properties. It scavenges free radicals in a concentration-dependent manner, which could be beneficial in preventing oxidative stress-related diseases .

3. Genotoxicity Assessment:

Studies conducted using the Ames test indicate that this compound is not mutagenic and does not present concerns regarding genotoxicity. It was tested in various strains of Salmonella typhimurium with no significant increase in revertant colonies observed .

4. Developmental Toxicity:

In developmental toxicity studies on Wistar rats, this compound was administered at varying doses. The results indicated no adverse effects on the dams or the developing fetuses at doses up to 450 mg/kg/day, establishing a NOAEL (No Observed Adverse Effect Level) for developmental toxicity .

The biological activity of this compound is thought to involve several mechanisms:

- Cell Membrane Disruption: In antimicrobial applications, it disrupts the integrity of microbial cell membranes, leading to cell lysis and death.

- Radical Scavenging: Its antioxidant effects are attributed to its ability to neutralize free radicals through various biochemical pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Geraniol | Monoterpenoid | Antimicrobial and insect repellent |

| Nerol | Monoterpenoid | Antioxidant and cytotoxic |

| Isoamyl Alcohol | Aliphatic Alcohol | Low toxicity; used in fragrances |

Case Studies

Several case studies have explored the applications of this compound:

Case Study 1: Antibacterial Efficacy

A study tested the antibacterial efficacy of this compound against common pathogens like E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 0.5% .

Case Study 2: Antioxidant Potential

In an experimental setup using DPPH and ABTS radical scavenging assays, this compound demonstrated effective antioxidant activity comparable to known antioxidants like ascorbic acid .

Q & A

Q. What experimental methods are used to characterize the antimicrobial activity of 3,7-dimethyloctan-1-ol?

Antimicrobial efficacy is typically evaluated using:

- Diffusion tests : Measuring inhibition zone widths on agar plates inoculated with target microorganisms (e.g., Staphylococcus spp., Trichophyton spp.) .

- Dilution tests : Determining minimum inhibitory concentrations (MICs) by serial dilution in liquid or solid media. For dermatophytes, full inhibition occurs at ≤0.1% (w/v) .

- Contact growth inhibition : Assessing residual activity on surfaces treated with the compound . Results are categorized on a scale from "full inhibition" to "no inhibition," with Gram-positive bacteria and dermatophytes showing higher sensitivity than Gram-negative bacteria .

Q. How is this compound isolated and purified from biological sources?

- Extraction : Preen gland secretions (e.g., from Sula bassana) are homogenized in chloroform/methanol (2:1) to extract lipids .

- Chromatography : Silica gel column chromatography separates monoester waxes using cyclohexane/benzene (9:1), followed by methanol/chloroform (95:5) for polar fractions .

- Derivatization : Fatty acids and alcohols are methylated or acetylated for gas chromatography (GC) analysis. Equivalent chain length (ECL) values and mass spectral fragmentation patterns confirm branched structures .

Advanced Research Questions

Q. How does the structural diversity of this compound derivatives influence its antimicrobial specificity?

- Branching position : Methyl groups at C-3 and C-7 enhance activity against dermatophytes compared to linear analogs, likely due to improved membrane disruption .

- Esterification : Monoester waxes (e.g., this compound esterified with 2-methyl fatty acids) show species-specific efficacy, as seen in Pelecanus crispus vs. Gavia stellata .

- Synergistic effects : Co-occurring branched acids (e.g., 2,x-dimethylalkanoic acids) in preen waxes may amplify antifungal activity via combinatorial interactions .

Q. What chemosystematic insights can be drawn from the distribution of this compound in avian species?

- Phylogenetic markers : The compound’s presence in Sulidae (gannets) and absence in Pelecanidae (pelicans) supports polyphyletic origins within Pelecaniformes. GC-ECL profiles and mass spectral data align Sulidae with Sphenisciformes (penguins) .

- Convergent evolution : Similar wax compositions in Phaeton lepturus and Charadriiformes suggest ecological adaptations rather than genetic relatedness .

- Taxonomic discordance : Discrepancies between molecular phylogenies (e.g., DNA hybridization) and chemosystematic data highlight the need for integrative taxonomic frameworks .

Q. How can stereoisomerism in synthetic this compound be resolved, and what are its implications for bioactivity?

- Enantioselective synthesis : Starting from (R)-citronellic acid, reduction and tosylation yield stereoisomers. Enantiomeric ratios (e.g., 57:43 3R/3S) are quantified via enantioselective GC .

- Bioactivity differences : Stereochemical purity impacts ligand-binding affinity in odorant-binding proteins (OBPs), with (R)-isomers showing higher affinity for bovine OBP (Kd ~0.2–100 µM) .

- Optimization strategies : Asymmetric catalysis or enzymatic resolution can enhance enantiomeric excess (ee) for targeted applications .

Methodological Challenges and Data Contradictions

Q. How can researchers reconcile discrepancies in antimicrobial efficacy data across studies?

- Standardization issues : Variability in test strains (e.g., Propionibacterium acnes vs. Microsporum gypseum) and growth media (pH, nutrient composition) affects MIC values .

- Compound stability : Oxidation during storage or assay conditions (e.g., light exposure) may degrade this compound, reducing observed activity .

- Statistical validation : Meta-analyses of inhibition data (e.g., Table V vs. Table VI) should account for inter-lab variability using standardized protocols like CLSI guidelines .

Q. What advanced techniques are required to map the ecological role of this compound in avian-microbe interactions?

- Metabolomics : LC-MS/MS profiling of preen waxes across seasons to correlate compound abundance with microbial load .

- In situ hybridization : Localizing microbial communities (e.g., Aspergillus spp.) on feathers treated with synthetic this compound .

- Field experiments : Comparing infection rates in birds with surgically removed uropygial glands vs. controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.